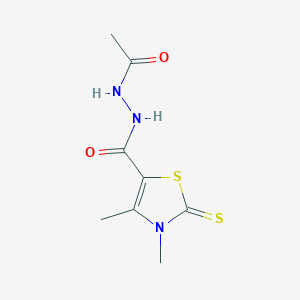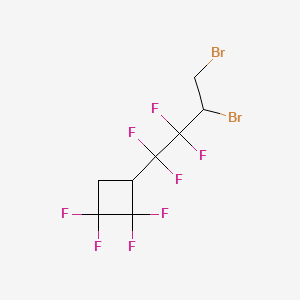
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane is a synthetic organic compound characterized by the presence of multiple halogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane typically involves halogenation reactions. The starting materials may include cyclobutane derivatives and halogenating agents such as bromine and fluorine sources. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to remove halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield halogenated oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms may enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichloro-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- 3-(3,4-Diiodo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
Uniqueness
Compared to similar compounds, 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane may exhibit unique properties such as higher reactivity or stability due to the presence of bromine atoms. These properties can make it more suitable for specific applications where other halogenated compounds may not perform as effectively.
特性
CAS番号 |
35208-00-5 |
|---|---|
分子式 |
C8H6Br2F8 |
分子量 |
413.93 g/mol |
IUPAC名 |
3-(3,4-dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C8H6Br2F8/c9-2-4(10)8(17,18)7(15,16)3-1-5(11,12)6(3,13)14/h3-4H,1-2H2 |
InChIキー |
GOUHRDBEHCFRFL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1(F)F)(F)F)C(C(C(CBr)Br)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
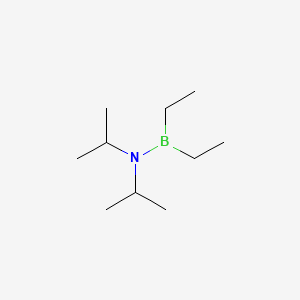
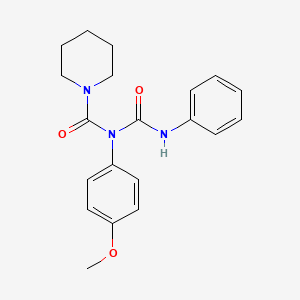
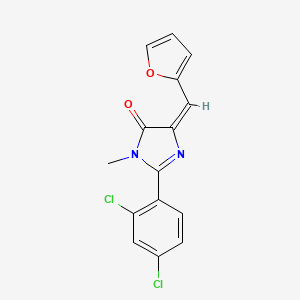
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
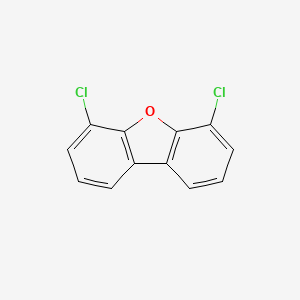
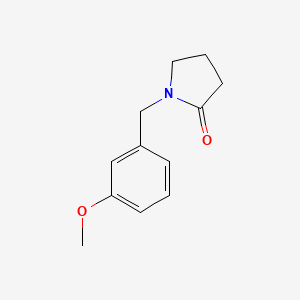
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

